molecular formula C14H18O4 B2497019 ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate CAS No. 1817670-21-5

ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate

Cat. No.: B2497019
CAS No.: 1817670-21-5
M. Wt: 250.294
InChI Key: MMIPAHFHWOKHHK-ZIAGYGMSSA-N
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Description

Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a unique oxolane ring structure, which contributes to its distinct chemical properties and reactivity. It is often utilized in various synthetic applications due to its stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, yielding the desired product with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-12(15)14(11-7-5-4-6-8-11)13(2,16)9-10-18-14/h4-8,16H,3,9-10H2,1-2H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIPAHFHWOKHHK-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(CCO1)(C)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1([C@](CCO1)(C)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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